molecular formula C18H16FNO5S2 B2545856 Methyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932303-80-5

Methyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2545856
CAS No.: 932303-80-5
M. Wt: 409.45
InChI Key: HVDAMEGJGFVJSL-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic sulfonamide derivative characterized by a benzothiophene core. Key structural features include:

  • Benzothiophene backbone: A fused bicyclic system with a sulfur atom, providing rigidity and electronic properties distinct from benzene-based analogs.
  • Substituents:
    • A carboxylate ester at position 2, enhancing lipophilicity and metabolic stability.
    • A fluoro group at position 4, likely influencing electronic distribution and resistance to enzymatic degradation.
    • A sulfamoyl group at position 3, substituted with a 2-methoxy-5-methylphenyl moiety, which may modulate target-binding affinity.

Properties

IUPAC Name

methyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO5S2/c1-10-7-8-13(24-2)12(9-10)20-27(22,23)17-15-11(19)5-4-6-14(15)26-16(17)18(21)25-3/h4-9,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDAMEGJGFVJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈FNO₅S
  • Molecular Weight : 385.4 g/mol
  • CAS Number : 899972-19-1

Research indicates that compounds similar to methyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene derivatives exhibit anticancer properties primarily through the inhibition of tubulin polymerization. This mechanism disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that modifications in the chemical structure significantly affect cytotoxicity against various cancer cell lines. The IC₅₀ values for related compounds suggest that structural variations can enhance or diminish biological activity .

Compound Cell Line IC₅₀ (nM)
8fVarious21 - 71
8gVarious170 - 424
8dSpecific>20,000

This table illustrates how specific modifications impact the compound's effectiveness against cancer cells, emphasizing the importance of structural integrity in therapeutic efficacy.

Anti-inflammatory Effects

In addition to its anticancer properties, methyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene derivatives have been observed to exhibit anti-inflammatory effects. These compounds may inhibit pathways involved in inflammation, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

  • In Vitro Studies : A series of experiments conducted on breast cancer cell lines demonstrated that methyl 4-fluoro derivatives significantly inhibited cell proliferation compared to untreated controls. The study reported a dose-dependent response, with higher concentrations leading to increased apoptosis rates.
  • Animal Models : Animal studies using xenograft models have shown that administration of methyl 4-fluoro derivatives resulted in reduced tumor growth rates. These findings suggest a promising application for this compound in clinical settings.

Scientific Research Applications

The compound exhibits various biological activities, making it a candidate for research in several therapeutic areas:

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Research indicates that this compound has shown competitive inhibition against acetylcholinesterase (AChE) with an IC₅₀ comparable to established inhibitors such as galantamine. The IC₅₀ values for related compounds range from 20.8 to 121.7 µM, indicating its potential for cognitive enhancement and neuroprotection .

Antitumor Activity

Benzothiophene derivatives have demonstrated cytotoxic effects on various cancer cell lines. Studies have highlighted that this compound significantly reduces cell viability in breast cancer and leukemia models, indicating its potential as an antitumor agent. For instance, it was found to inhibit cell proliferation at concentrations above 50 µM after 24 hours of exposure .

Anti-inflammatory Effects

Compounds within this class may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases such as arthritis. Although specific IC₅₀ values for anti-inflammatory activity have not been quantified, the structural characteristics suggest potential efficacy .

Case Study 1: Cholinesterase Inhibition

In a study evaluating various benzothiophene derivatives for cholinesterase inhibitory activity, methyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate exhibited competitive inhibition against AChE. The results positioned it alongside established inhibitors, suggesting its potential utility in cognitive disorders .

Case Study 2: Antitumor Activity

A series of experiments assessed the cytotoxic effects of this compound on human breast cancer cell lines. The findings indicated a significant reduction in cell viability at concentrations exceeding 50 µM after a 24-hour exposure period, highlighting its potential as an anticancer agent .

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

ActivityIC₅₀ Value (µM)Reference
AChE Inhibition20.8 - 121.7
Cytotoxicity (Cancer Cells)Varies by Cell Line
Anti-inflammatoryNot quantified

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Herbicidal Activity: While sulfonylureas like metsulfuron methyl inhibit ALS with nanomolar efficacy, the target compound’s benzothiophene core may require higher concentrations for similar activity due to reduced triazine-mediated enzyme interactions.

Q & A

Basic: What is the synthetic route for Methyl 4-fluoro-3-[(2-methoxy-5-methylphenyl)sulfonyl]-1-benzothiophene-2-carboxylate?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Construct the benzothiophene scaffold via cyclization of substituted thiophenol derivatives.

Fluorination : Introduce the fluorine atom at position 4 using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

Sulfonylation : React with 2-methoxy-5-methylbenzenesulfonamide in the presence of a base (e.g., NaH in THF) to form the sulfamoyl group at position 3 .

Esterification : Methyl esterification at position 2 via nucleophilic acyl substitution.
Key Techniques : Monitor reactions via TLC; purify intermediates via column chromatography; confirm final structure using 1^1H/13^13C NMR and HRMS .

Advanced: How can reaction conditions be optimized for the sulfonylation step to minimize side products?

Methodological Answer:
Optimization strategies include:

  • Temperature Control : Conduct reactions at 0–5°C to suppress sulfonate ester formation .
  • Base Selection : Use NaH in THF for efficient deprotonation of the sulfonamide without competing side reactions.
  • Stoichiometry : Maintain a 1.1:1 molar ratio of sulfonamide to benzothiophene intermediate to avoid excess reagent contamination.
  • Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water) to isolate the target compound (>98% purity) .

Basic: What spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • 1^1H/13^13C NMR : Assign aromatic protons (δ 6.8–7.9 ppm) and quaternary carbons (e.g., C=O at ~165 ppm).
  • 19^19F NMR : Confirm fluorine incorporation (δ -110 to -120 ppm) .
  • IR Spectroscopy : Identify sulfonyl (SO2_2NH, ~1350 cm1^{-1}) and ester (C=O, ~1720 cm1^{-1}) groups.
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystallizable) .

Advanced: How can computational modeling predict this compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Key parameters include grid box size (20 ų) and Lamarckian genetic algorithm .
  • DFT Calculations : Calculate electrostatic potential surfaces to assess nucleophilic/electrophilic sites influencing reactivity.
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability under physiological conditions .

Basic: What physicochemical properties are prioritized for in vitro assays?

Methodological Answer:

Property Method Target Range
LogP HPLC (C18)2.5–3.5
Aqueous Solubility Shake-flask (pH 7.4)>50 µM
Thermal Stability DSC/TGADecomposition >150°C
Rationale : Balanced lipophilicity ensures membrane permeability, while solubility avoids precipitation in biological buffers .

Advanced: How to address contradictions in structure-activity relationship (SAR) data for analogs?

Methodological Answer:

  • Comparative Crystallography : Resolve binding modes of analogs with conflicting SAR using X-ray structures (e.g., sulfonamide orientation in active sites) .
  • Free-Energy Perturbation (FEP) : Quantify ΔΔG values to explain potency differences between substituents.
  • In Vitro Profiling : Test analogs against isoform-specific targets to rule off-target effects .

Basic: What purity thresholds are required for biological testing?

Methodological Answer:

  • HPLC Purity : ≥95% (UV detection at 254 nm, C18 column).
  • Elemental Analysis : Carbon/hydrogen/nitrogen within ±0.4% of theoretical values.
  • Residual Solvents : Meet ICH Q3C guidelines (e.g., <500 ppm for THF) .

Advanced: What challenges arise in scaling synthesis for preclinical studies?

Methodological Answer:

  • Reaction Scaling : Transition batch synthesis to continuous flow reactors for exothermic steps (e.g., fluorination) to improve safety and yield .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective bulk purification.
  • Quality Control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters (e.g., pH, temp) .

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